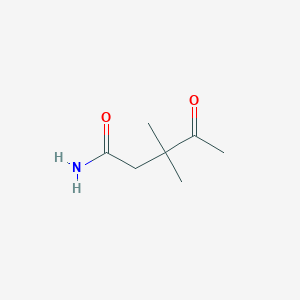![molecular formula C9H8O2 B14463994 Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde CAS No. 72602-64-3](/img/structure/B14463994.png)
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde is a bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is also known as norbornadiene dicarbaldehyde and has the molecular formula C9H8O2. Its structure consists of a bicyclo[2.2.1]heptane framework with two aldehyde groups attached at the 2 and 3 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde can be synthesized through various methods. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and acetylenedicarboxylic acid, followed by hydrolysis and oxidation to introduce the aldehyde groups . The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions often involve the use of solvents such as ethanol, THF, or dichloromethane, and may require specific temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids (from oxidation)
- Primary alcohols (from reduction)
- Various substituted derivatives (from nucleophilic substitution)
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde involves its ability to undergo various chemical transformations due to the presence of reactive aldehyde groups. These groups can interact with nucleophiles, oxidizing agents, and reducing agents, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: A related compound without the aldehyde groups, used as an intermediate in organic synthesis.
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid: The oxidized form of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde, used in the synthesis of various derivatives.
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic anhydride: Another related compound used in organic synthesis.
Uniqueness
This compound is unique due to the presence of two reactive aldehyde groups, which allow it to undergo a wide range of chemical reactions. This makes it a versatile compound in organic synthesis and valuable for various scientific research applications.
Propiedades
Número CAS |
72602-64-3 |
|---|---|
Fórmula molecular |
C9H8O2 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C9H8O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,4-7H,3H2 |
Clave InChI |
RGKMJRDMXSNTGR-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C(=C2C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14463926.png)

![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
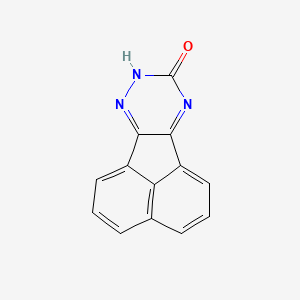
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)

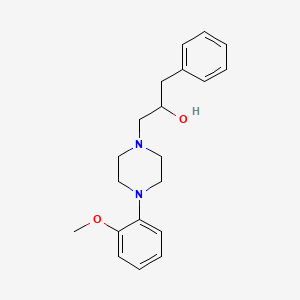
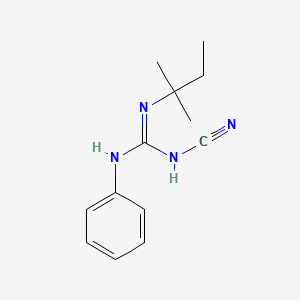

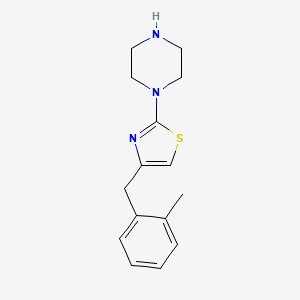
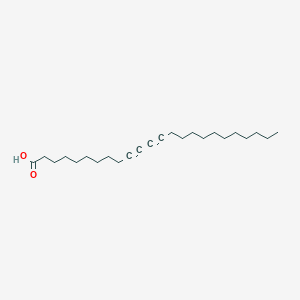
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B14463978.png)
